molecular formula C7H18Cl2N4O2 B555642 (R)-Methyl 2-amino-5-guanidinopentanoate dihydrochloride CAS No. 78851-84-0

(R)-Methyl 2-amino-5-guanidinopentanoate dihydrochloride

Cat. No. B555642
CAS RN: 78851-84-0
M. Wt: 261,15 g/mole
InChI Key: XQYZOBNLCUAXLF-ZJIMSODOSA-N
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Description

“®-Methyl 2-amino-5-guanidinopentanoate dihydrochloride” is also known as D-Arginine . It is a derivative of L-Arginine , an essential amino acid for human development . The molecular formula is C8H19ClN4O2 .


Physical And Chemical Properties Analysis

“®-Methyl 2-amino-5-guanidinopentanoate dihydrochloride” appears as a white to off-white solid . It is hygroscopic and has a melting point of 115 - 118°C . It is slightly soluble in methanol and water .

Safety and Hazards

“®-Methyl 2-amino-5-guanidinopentanoate dihydrochloride” is classified under the GHS07 hazard class . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl (2R)-2-amino-5-(diaminomethylideneamino)pentanoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N4O2.2ClH/c1-13-6(12)5(8)3-2-4-11-7(9)10;;/h5H,2-4,8H2,1H3,(H4,9,10,11);2*1H/t5-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQYZOBNLCUAXLF-ZJIMSODOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCCN=C(N)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CCCN=C(N)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00507741
Record name Methyl N~5~-(diaminomethylidene)-D-ornithinate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00507741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Methyl 2-amino-5-guanidinopentanoate dihydrochloride

CAS RN

78851-84-0
Record name Methyl N~5~-(diaminomethylidene)-D-ornithinate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00507741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is the role of D-Arginine Methyl Ester Dihydrochloride in the synthesis of octopine?

A1: D-Arginine Methyl Ester Dihydrochloride serves as a crucial starting material in the synthesis of octopine. The research by Moore and Wilson [] outlines a method where it reacts with the ethyl ester of d-1, α-bromopropionic acid in the presence of zinc dust, potassium iodide, and sodium ethylate. This reaction ultimately leads to the formation of octopine after a series of steps including hydrolysis and purification.

Q2: How does the synthetically produced octopine compare to naturally occurring octopine?

A2: The research aimed to confirm the structure of naturally occurring octopine, initially isolated from Pecten muscle and termed "pectenine" []. The synthetic octopine, produced using D-Arginine Methyl Ester Dihydrochloride, exhibited properties comparable to the naturally occurring compound. For instance, the melting point of the synthetic octopine picrate (219°C) closely resembled that of natural octopine picrate (224°C). Further, analysis using the Sakaguchi method revealed a color reaction identical to natural octopine, supporting the conclusion that the synthesized compound was indeed octopine [].

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